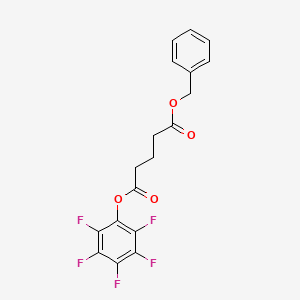
N-(2-Chloroethyl)piperidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloroethyl)piperidine-1-sulfonamide is an organic compound with the chemical formula C7H14ClN. It is a colorless to pale yellow liquid with a pungent odor. This compound is widely used in organic synthesis and serves as an intermediate and catalyst in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(2-Chloroethyl)piperidine-1-sulfonamide is typically synthesized through the reaction of 4-piperidinol and 2-chloroethanol under alkaline conditions . The product is then purified through extraction, crystallization, and purification processes.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of advanced purification techniques to remove impurities and achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Chloroethyl)piperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-(2-Chloroethyl)piperidine-1-sulfonamide has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of N-(2-Chloroethyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and altering their function. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired chemical or biological outcome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chloroethyl)piperidine: This compound has a similar structure but lacks the sulfonamide group.
2-Piperidinoethyl chloride hydrochloride: This compound is similar but includes a hydrochloride group.
4-(2-Chloroethyl)morpholine hydrochloride: This compound has a morpholine ring instead of a piperidine ring.
Uniqueness
N-(2-Chloroethyl)piperidine-1-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This makes it particularly valuable in organic synthesis and pharmaceutical applications .
Eigenschaften
CAS-Nummer |
181762-06-1 |
|---|---|
Molekularformel |
C7H15ClN2O2S |
Molekulargewicht |
226.73 g/mol |
IUPAC-Name |
N-(2-chloroethyl)piperidine-1-sulfonamide |
InChI |
InChI=1S/C7H15ClN2O2S/c8-4-5-9-13(11,12)10-6-2-1-3-7-10/h9H,1-7H2 |
InChI-Schlüssel |
VLOSJYCZVCAPPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)S(=O)(=O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




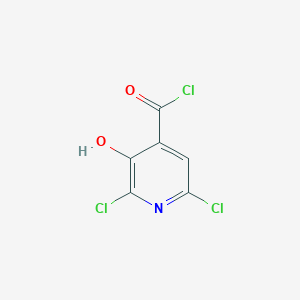
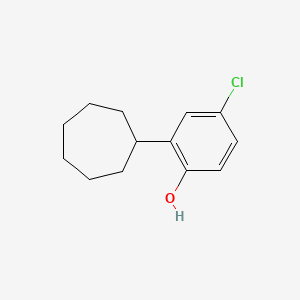
![Tributyl[1-(phenylsulfanyl)butyl]stannane](/img/structure/B14262334.png)
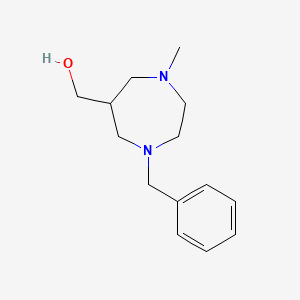
![2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14262344.png)
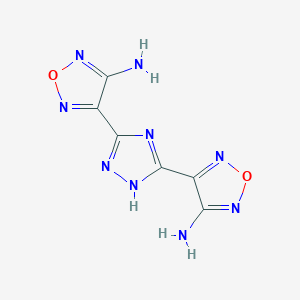
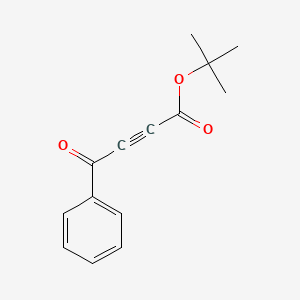
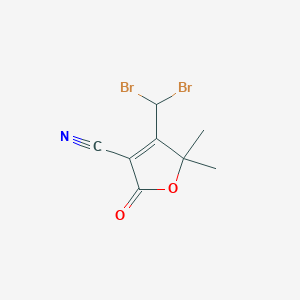
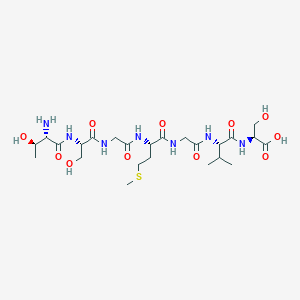
![Benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester](/img/structure/B14262381.png)
![5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14262386.png)
